An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dioxolo[4,5-f]benzothiazol-6-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dioxolo[4,5-f]benzothiazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 1,3-Dioxolo[4,5-f]benzothiazol-6-amine. While experimental data for this specific molecule is emerging, this document synthesizes established knowledge from analogous benzothiazole and benzodioxole structures to present a robust predictive profile. The guide delves into the structural elucidation, synthesis, and detailed analytical methodologies for characterization, offering valuable insights for its application in medicinal chemistry and drug development. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an essential resource for researchers exploring the therapeutic potential of this compound.
Introduction: The Scientific Rationale
The fusion of a benzothiazole core with a 1,3-benzodioxole moiety in 1,3-Dioxolo[4,5-f]benzothiazol-6-amine presents a compelling scaffold for drug discovery. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 1,3-benzodioxole group, a structural feature in numerous natural products and approved drugs, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. The strategic placement of an amine group at the 6-position offers a key site for further chemical modification and interaction with biological targets.
This guide provides a detailed exploration of the core physicochemical properties that are critical for advancing 1,3-Dioxolo[4,5-f]benzothiazol-6-amine from a laboratory curiosity to a potential therapeutic candidate. Understanding these properties is paramount for formulation development, ADME (absorption, distribution, metabolism, and excretion) profiling, and ultimately, clinical success.
Molecular Structure and Predicted Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. Due to the limited availability of direct experimental data for 1,3-Dioxolo[4,5-f]benzothiazol-6-amine, the following table presents a combination of predicted values from computational models and expected ranges based on structurally similar compounds.
| Property | Predicted Value/Range | Method of Determination/Prediction | Significance in Drug Development |
| Molecular Formula | C₈H₆N₂O₂S | - | Provides the elemental composition. |
| Molecular Weight | 194.21 g/mol | - | Influences diffusion and transport properties. |
| Melting Point (°C) | 180 - 220 (estimated) | Differential Scanning Calorimetry (DSC) | Purity assessment and formulation considerations. |
| pKa (acid dissociation constant) | 3.5 - 5.0 (basic amine) | Potentiometric Titration / Spectrophotometry | Governs ionization state at physiological pH, impacting solubility and receptor binding. |
| logP (octanol-water partition coefficient) | 1.5 - 2.5 | Shake-Flask Method / RP-HPLC | A key indicator of lipophilicity, affecting membrane permeability and bioavailability. |
| Aqueous Solubility | Low to moderate | Kinetic/Thermodynamic Solubility Assays | Crucial for drug delivery and absorption. |
Synthesis and Purification
The synthesis of 1,3-Dioxolo[4,5-f]benzothiazol-6-amine can be approached through established routes for 2-aminobenzothiazole synthesis, with modifications to accommodate the specific starting materials. A proposed synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis initiates from the commercially available 4-amino-1,3-benzodioxole. The key transformation involves the introduction of a thiocyanate group followed by cyclization to form the benzothiazole ring.
Caption: Proposed synthetic workflow for 1,3-Dioxolo[4,5-f]benzothiazol-6-amine.
Step-by-Step Experimental Protocol
Step 1: Thiocyanation of 4-Amino-1,3-benzodioxole
-
Dissolve 4-amino-1,3-benzodioxole in a suitable solvent such as glacial acetic acid or methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a thiocyanating agent (e.g., ammonium thiocyanate followed by dropwise addition of bromine, or N-chlorosuccinimide/ammonium thiocyanate) portion-wise while maintaining the temperature. The rationale for low temperature is to control the exothermicity of the reaction and minimize side-product formation.
-
Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the intermediate thiocyanate.
Step 2: Reductive Cyclization to form 1,3-Dioxolo[4,5-f]benzothiazol-6-amine
-
Suspend the intermediate thiocyanate in a suitable solvent system, such as ethanol or a mixture of ethanol and water.
-
Add a reducing agent, for instance, sodium dithionite (Na₂S₂O₄), portion-wise. The choice of a mild reducing agent is crucial to selectively reduce the nitro group (if present from a nitration route) and facilitate the cyclization without cleaving the dioxole ring.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation and purity assessment of 1,3-Dioxolo[4,5-f]benzothiazol-6-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzothiazole and benzodioxole rings, a singlet for the dioxole methylene protons, and a broad singlet for the amine protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Aromatic protons typically appear in the range of δ 7.0-8.0 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule. The quaternary carbons of the fused ring system and the carbon of the thiazole ring (C2) will be deshielded and appear at lower field.
Experimental Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=N stretching (thiazole ring) |
| 1500 - 1400 | Aromatic C=C stretching |
| 1250 - 1200 | Asymmetric C-O-C stretching (dioxole) |
| 1040 - 1020 | Symmetric C-O-C stretching (dioxole) |
Experimental Protocol for FTIR Analysis:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. This method is chosen for solid samples to obtain high-quality spectra.
-
Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Experimental Protocol for HRMS Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is generally preferred for polar molecules like the target compound.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The measured mass should be within 5 ppm of the calculated theoretical mass for the proposed molecular formula.[5]
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for determining the purity of pharmaceutical compounds.
Caption: A typical workflow for purity analysis by RP-HPLC.
Experimental Protocol for RP-HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common choice for benzothiazole derivatives.[6]
-
Stationary Phase: A C18 column is typically used for the separation of such aromatic compounds.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectrophotometry).
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and enthalpy of fusion. A sharp melting peak is indicative of a pure crystalline compound.[7][8]
Experimental Protocol for DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[9][10]
Experimental Protocol for TGA Analysis:
-
Place a known amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.
-
The TGA curve will show the temperature at which weight loss occurs, indicating decomposition.
Determination of Key Physicochemical Parameters
Acidity Constant (pKa) Determination
The pKa of the amine group is a critical parameter that influences the ionization state of the molecule at physiological pH.
Experimental Protocol for Potentiometric Titration:
-
Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.[11][12]
-
The pKa is determined from the half-equivalence point of the titration curve.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Experimental Protocol for Shake-Flask Method:
-
Prepare a solution of the compound in a mixture of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two layers by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[13][14]
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the physicochemical characterization of 1,3-Dioxolo[4,5-f]benzothiazol-6-amine. While direct experimental data is currently limited, the protocols and predictive data presented herein, based on established principles for analogous compounds, offer a solid foundation for researchers. The successful synthesis and thorough characterization of this molecule will be pivotal in unlocking its potential in drug discovery. Future work should focus on obtaining empirical data for the properties outlined in this guide to validate the predictive models and to further inform the development of this promising scaffold.
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